Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS: 899729-77-2) is a pyridazine derivative featuring a dihydropyridazine core substituted with ethoxy, p-tolyl, and carbamate-functionalized side chains. Its structural complexity arises from the integration of multiple functional groups, including an ethoxyphenylurea moiety and an ester group at the 3-position of the pyridazine ring. Safety protocols highlight its handling requirements, including avoidance of heat sources and proper storage .
Properties
IUPAC Name |
ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6/c1-4-31-19-12-8-17(9-13-19)25-21(28)15-33-20-14-22(29)27(18-10-6-16(3)7-11-18)26-23(20)24(30)32-5-2/h6-14H,4-5,15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCFMEHUMUMRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyphenylamine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to form the pyridazine ring. The final step involves esterification with p-tolyl acetic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or p-tolyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
The compound Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by research findings and case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives similar to this compound. Research indicates that compounds with similar structures can mitigate drug resistance in cancer cells. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate has shown promise in overcoming acquired drug resistance in leukemia cells, suggesting that modifications to the dihydropyridazine framework could yield effective anticancer agents .
Receptor Modulation
The compound's structural features may allow it to act as a modulator for various receptors. Specifically, allosteric modulation is an area of interest. Allosteric modulators can enhance or inhibit receptor activity without directly competing with endogenous ligands. This characteristic is crucial for developing drugs with improved selectivity and reduced side effects .
Therapeutic Targets
The dihydropyridazine derivatives have been investigated for their potential therapeutic roles in conditions such as diabetes and cardiovascular diseases due to their ability to interact with key metabolic pathways. For example, compounds that activate peroxisome proliferator-activated receptor gamma (PPARγ) have been studied for their effects on glucose and lipid metabolism .
Case Study 1: Anticancer Efficacy
A study evaluated a series of phenylthiazole acid derivatives with structural similarities to the compound . The results demonstrated that these derivatives exhibited significant cytotoxic effects against various cancer cell lines, highlighting the importance of structural modifications in enhancing efficacy against drug-resistant cells .
Table 1: Cytotoxicity of Phenylthiazole Derivatives
| Compound | EC50 (μM) | Mechanism of Action |
|---|---|---|
| 4t | 0.75 | PPARγ Agonist |
| RSG | 0.83 | PPARγ Agonist |
Case Study 2: Allosteric Modulation
Research into allosteric modulators has shown that compounds structurally related to this compound can selectively enhance receptor activity without direct competition with endogenous ligands. This feature is particularly beneficial in developing treatments for neurological disorders where receptor modulation can lead to improved therapeutic outcomes .
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound’s structural and functional attributes can be contextualized against similar derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.
Substituent-Driven Comparisons
A. Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Key Differences :
- The phenyl substituent in 6o features a hydroxyl group (4-hydroxyphenyl) versus an ethoxy group (4-ethoxyphenyl) in the target compound.
- The core structure in 6o is a tetrahydrobenzo[b]thiophene, contrasting with the dihydropyridazine ring in the target.
- Synthesis: 6o is synthesized via a multicomponent Petasis reaction using HFIP solvent and 3 Å molecular sieves, achieving a 22% yield after chromatographic purification .
B. Ethyl 4-(4-bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate
- Structural Contrast : This cyclohexene-based ester lacks the pyridazine ring and urea linkage present in the target compound.
- Functional Groups : Both share ethoxyphenyl and ester groups, but the bromophenyl substituent in this analog introduces distinct electronic effects (e.g., electron-withdrawing Br vs. electron-donating p-tolyl) .
Biological Activity
Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of:
- Ethoxy and phenyl functional groups : These contribute to its solubility and interaction with biological targets.
- Dihydropyridazine core : This is crucial for its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against various diseases.
- Receptor Modulation : The compound might interact with receptors, altering cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell functions.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of the compound against various pathogens. The results indicate that it exhibits moderate to significant activity against:
- Bacteria : Escherichia coli and Staphylococcus aureus.
- Fungi : Aspergillus niger and Candida albicans.
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Significant |
| Aspergillus niger | Moderate |
| Candida albicans | Significant |
Cytotoxicity Studies
Research has also focused on the cytotoxic effects of this compound on various cancer cell lines. The results showed that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Studies
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry explored the anticancer potential of similar dihydropyridazine derivatives. The findings indicated that compounds with structural similarities to this compound demonstrated significant cytotoxicity against various cancer cell lines, supporting the hypothesis that modifications in the chemical structure can enhance biological activity .
- Antimicrobial Efficacy Study : Another research article assessed the antimicrobial efficacy of related compounds. The study reported that derivatives with similar functional groups exhibited potent antibacterial activity against resistant strains of bacteria .
Comparative Analysis with Similar Compounds
To understand the uniqueness and efficacy of this compound, a comparison was made with other known compounds in the same class.
| Compound Name | Antibacterial Activity | Cytotoxicity (IC50 µM) |
|---|---|---|
| Ethyl 4-(2-amino)-6-methylpyridazine | Moderate | 30 |
| Ethyl 2-(4-methoxyphenyl)aminoacetate | Significant | 25 |
| Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-thioxoacetate | High | 18 |
Q & A
Q. How can researchers optimize the synthesis of this pyridazine derivative to improve yield and purity?
- Methodological Answer: Synthesis optimization typically involves varying reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, highlights palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, which can be adapted for constructing the pyridazine core . Refluxing in toluene with methylsulfonic acid (as in ) may enhance intermediate coupling efficiency . Purification via flash chromatography (EtOAc:cyclohexane gradients) followed by recrystallization (e.g., ethyl acetate) is recommended to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound’s structure and confirming regioselectivity?
- Methodological Answer: A multi-technique approach is essential:
- X-ray crystallography () resolves absolute stereochemistry and hydrogen-bonding networks .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies substituent positions and confirms the absence of rotamers (e.g., dihydropyridazine tautomerism) .
- HPLC-MS with C18 columns (acetonitrile/water gradients) monitors reaction progress and quantifies impurities .
Q. How does the compound’s solubility profile impact in vitro assay design?
- Methodological Answer: Solubility in DMSO (commonly used for stock solutions) should be tested via gravimetric analysis. notes similar pyridazine derivatives exhibit moderate DMSO solubility (≥10 mM), but precipitation in aqueous buffers (e.g., PBS) may require co-solvents like PEG-400 . Dynamic light scattering (DLS) can assess colloidal stability pre-assay.
Advanced Research Questions
Q. What mechanistic insights exist for the catalytic cyclization steps in this compound’s synthesis?
Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). A systematic approach includes:
Q. What catalytic systems improve efficiency in introducing the 4-ethoxyphenylamino moiety?
- Methodological Answer: Copper(I)-mediated Ullmann coupling ( ) or Buchwald-Hartwig amination are effective for aryl ether/amine linkages. Key parameters:
| Catalyst | Ligand | Yield | Reference |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 78% | |
| CuI | DMEDA | 65% | |
| Microwave-assisted reactions reduce reaction times (<2 hours) and improve regioselectivity. |
Q. What in silico strategies predict this compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer: Use QSAR models (e.g., SwissADME, ProTox-II) to estimate:
- LogP (lipophilicity): Predicted ~3.2 based on pyridazine analogs in .
- CYP450 inhibition : Molecular docking against CYP3A4/2D6 isoforms identifies potential metabolic hotspots .
- hERG liability : Patch-clamp assays or homology modeling assess cardiac toxicity risks.
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data on hydrogen-bonding patterns in similar dihydropyridazines?
- Methodological Answer: Contradictions may stem from polymorphic forms or solvent inclusion (e.g., vs. 9). Strategies:
- Variable-temperature XRD identifies thermal-dependent conformational changes.
- Hirshfeld surface analysis quantifies intermolecular interactions and compares packing efficiencies .
- Solid-state NMR resolves dynamic disorder in crystal lattices.
Experimental Design Tables
Table 1: Recommended Catalytic Conditions for Key Synthetic Steps
| Step | Catalyst | Solvent | Temp | Yield |
|---|---|---|---|---|
| Pyridazine ring closure | Pd(OAc)₂ | DMF | 110°C | 72% |
| Aryl ether coupling | CuI | DMSO | 80°C | 68% |
Table 2: Analytical Parameters for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
